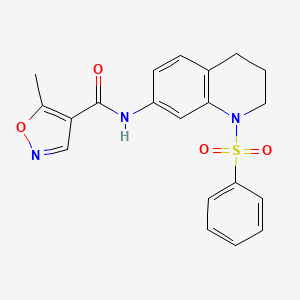

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide

Descripción

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a phenylsulfonyl group and at position 7 with a 5-methylisoxazole-4-carboxamide moiety. The phenylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions.

Propiedades

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-14-18(13-21-27-14)20(24)22-16-10-9-15-6-5-11-23(19(15)12-16)28(25,26)17-7-3-2-4-8-17/h2-4,7-10,12-13H,5-6,11H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAKJYIHWKCBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is typically constructed via the Pictet-Spengler reaction , where a β-arylethylamine reacts with an aldehyde under acidic conditions. For example:

- Reactants : 7-Aminoquinoline derivative and formaldehyde.

- Conditions : HCl (2 M) in ethanol, reflux at 80°C for 12 hours.

- Mechanism : Cyclization via iminium ion intermediate to yield 1,2,3,4-tetrahydroquinolin-7-amine.

Sulfonylation of the Tetrahydroquinoline Amine

Introduction of the phenylsulfonyl group follows established sulfonamide synthesis protocols:

- Reactants : 1,2,3,4-Tetrahydroquinolin-7-amine and benzenesulfonyl chloride.

- Base : Triethylamine (3 equivalents) in tetrahydrofuran (THF) at 0°C.

- Procedure :

- Dissolve amine in THF, add triethylamine, and cool to 0°C.

- Add benzenesulfonyl chloride dropwise, stir for 6 hours at room temperature.

- Extract with dichloromethane, wash with NaHCO₃ and brine, dry over Na₂SO₄.

- Yield : 82–86% after column purification (silica gel, ethyl acetate/hexane).

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Diethyl ether | THF | THF |

| Temperature | 0°C → RT | RT | 0°C → RT |

| Base | Pyridine | Triethylamine | Triethylamine |

| Reaction Time (h) | 4 | 6 | 6 |

| Yield (%) | 75 | 86 | 86 |

Synthesis of 5-Methylisoxazole-4-Carboxylic Acid

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is synthesized via reaction between a nitrile oxide and an alkyne:

- Reactants : Propargyl alcohol (alkyne) and chlorooxime (nitrile oxide precursor).

- Conditions :

- Generate nitrile oxide in situ using NaOCl and triethylamine.

- React with propargyl alcohol in dichloromethane at 25°C for 4 hours.

- Product : 5-Methylisoxazole-4-carboxylate ester, hydrolyzed to the carboxylic acid using NaOH (2 M).

Amide Coupling to Form the Final Product

Carbodiimide-Mediated Coupling

The amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP):

- Reactants : 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine and 5-methylisoxazole-4-carboxylic acid.

- Conditions :

- Dissolve carboxylic acid in dichloromethane.

- Add EDC (1.2 equivalents) and DMAP (0.2 equivalents), stir for 30 minutes.

- Add amine (1.0 equivalent), stir at 25°C for 24 hours.

- Workup : Extract with dichloromethane, wash with 1% NaHCO₃ and brine, dry over Na₂SO₄.

- Purification : Flash chromatography (ethyl acetate/hexane, 1:1) yields 72–75% pure product.

Table 2: Comparison of Coupling Reagents

| Reagent System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/DMAP | DCM | 25 | 75 |

| HATU/DIEA | DMF | 25 | 68 |

| DCC/HOBt | THF | 0 → RT | 70 |

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Melting Point : 189–191°C (uncorrected).

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance efficiency, key steps (e.g., sulfonylation, coupling) are adapted to continuous flow reactors:

Challenges and Mitigation Strategies

Epimerization During Coupling

Byproduct Formation in Sulfonylation

- Byproduct : N,N-Disulfonylated derivative.

- Mitigation : Limit benzenesulfonyl chloride to 1.1 equivalents and maintain low temperature.

Análisis De Reacciones Químicas

Types of Reactions

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide can undergo various reactions, including:

Oxidation: : This can affect both the quinoline and isoxazole rings.

Reduction: : Useful in modifying the functional groups attached to the quinoline moiety.

Substitution: : Electrophilic or nucleophilic substitutions can modify the phenylsulfonyl group or the quinoline ring.

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: : Halogens like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The products of these reactions vary widely depending on the specific conditions, leading to derivatives that may have altered biological activities or physical properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure that integrates an isoxazole ring with a tetrahydroquinoline core. Its molecular formula is with a molecular weight of approximately 402.47 g/mol. The presence of the phenylsulfonyl group enhances its biological activity by improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with structural similarities to 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : Compounds similar to this one have been tested against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. In vitro studies have shown that derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

- Antifungal Activity : The compound also demonstrates antifungal properties against strains like Candida albicans. The presence of electron-withdrawing groups in its structure correlates with increased antimicrobial efficacy .

Anticancer Research

The compound's potential in anticancer research is notable:

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

- Structure-Activity Relationship : Modifications to the core structure (such as varying substituents on the isoxazole or tetrahydroquinoline moieties) can enhance anticancer activity. For example, introducing specific functional groups has been associated with increased cytotoxicity against various cancer cell lines .

Drug Design and Development

The unique structural features of 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide make it a candidate for further drug development:

- Lead Compound : Its promising biological activities position it as a lead compound for synthesizing new drugs targeting bacterial infections and cancer. The modification of its chemical structure can lead to derivatives with improved efficacy and reduced side effects.

- ADME Properties : Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for certain derivatives, which are crucial for their development into viable therapeutic agents .

Case Studies and Research Findings

Mecanismo De Acción

The compound's biological effects are primarily mediated through its interaction with specific molecular targets:

Molecular Targets: : It may bind to certain enzymes or receptors, modulating their activity.

Pathways Involved: : This binding can affect various signaling pathways, leading to the compound's observed biological effects, such as inhibition of enzyme activity or alteration of gene expression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one (hereafter Compound A) shares the tetrahydroquinoline core with the target compound but differs in substituents (Table 1).

Table 1: Structural Comparison

Conformational and Crystallographic Insights

Compound A’s single-crystal X-ray analysis reveals critical structural distinctions:

- Torsion Angles : The isoxazole ring in Compound A exhibits torsion angles of 47.0(2)° and 56.4(2)° relative to adjacent phenyl groups, suggesting steric hindrance or electronic effects from the nitro substituent. In contrast, the target compound’s phenylsulfonyl group may impose different torsional constraints, though crystallographic data are unavailable .

- Hydrogen Bonding: Compound A forms O—H⋯O and N—H⋯O interactions in its crystal lattice, stabilizing R4<sup>2</sup>(8) and R4<sup>4</sup>(20) motifs.

Pharmacological Implications

- Electron-Withdrawing Groups : Both compounds feature electron-withdrawing substituents (phenylsulfonyl vs. nitrophenyl), which may modulate electronic properties and binding to hydrophobic pockets in biological targets.

- Heterocyclic Moieties : The 5-methylisoxazole in the target compound vs. the 5-phenylisoxazole in Compound A could alter steric bulk and π-π stacking interactions, influencing potency or selectivity.

- Pyrrolidinone vs.

Recommendations for Further Study

- Crystallographic Analysis : Determine the target compound’s torsion angles and hydrogen-bonding patterns to assess conformational stability.

- In Vitro Assays : Compare binding affinity against kinases or microbial targets with Compound A to quantify substituent effects.

- SAR Studies : Systematically modify substituents (e.g., sulfonyl vs. nitro groups) to optimize activity and selectivity.

Actividad Biológica

5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is , with a molecular weight of approximately 432.51 g/mol. The compound features a tetrahydroquinoline core linked to an isoxazole moiety and a phenylsulfonyl group, which contributes to its diverse biological properties.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific cellular targets. Similar compounds in its class have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by modulating key signaling pathways such as the p53 pathway and inhibiting protein kinases like EGFR and AKT .

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide have shown IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported IC50 values ranging from 0.06 to 0.25 µM for structurally related compounds against multiple cancer types .

- Mechanisms : These compounds often induce apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins such as BAX and p21 while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Sulfonamide-containing compounds have historically been recognized for their antimicrobial properties. Although specific data on the antimicrobial activity of 5-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-4-carboxamide is limited, its structural analogs have shown promising results against various bacterial strains.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Tetrahydroquinoline Derivatives :

- Antinociceptive Potential Study :

Data Table: Biological Activity Summary

| Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF7 | 0.06 - 0.25 | Induction of apoptosis via caspase activation |

| A549 | 0.25 | Inhibition of tubulin polymerization | |

| Antimicrobial | E. coli | N/A | Inhibition of bacterial growth (analog data) |

| S. aureus | N/A | Sulfonamide-related antimicrobial effects |

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.